2-(4-Hexylbenzoyl)pyridine: Physicochemical Profile & Ligand Utility
2-(4-Hexylbenzoyl)pyridine: Physicochemical Profile & Ligand Utility
Topic: Physicochemical Properties and Application Profile of 2-(4-Hexylbenzoyl)pyridine Content Type: Technical Whitepaper / Reference Guide Audience: Chemical Researchers, Process Chemists, and Extraction Technologists
Executive Summary & Chemical Identity
2-(4-Hexylbenzoyl)pyridine (CAS: 898779-96-9) is a functionalized heteroaromatic ketone belonging to the class of 2-acylpyridines.[1] Structurally, it consists of a pyridine ring substituted at the ortho (2-) position with a 4-hexylbenzoyl moiety.
This molecule is engineered primarily as a lipophilic ligand . While the parent compound, 2-benzoylpyridine, acts as a bidentate chelator for transition metals, it lacks sufficient solubility in the aliphatic diluents (e.g., kerosene, dodecane) required for industrial liquid-liquid extraction. The addition of the n-hexyl chain at the para-position of the phenyl ring introduces the necessary hydrophobicity (lipophilicity) without sterically hindering the chelation site, making it a critical reagent in hydrometallurgy and coordination chemistry.
Chemical Identifiers
| Descriptor | Value |
| Systematic Name | Phenyl(pyridin-2-yl)methanone, 4'-hexyl derivative |
| CAS Number | 898779-96-9 |
| Molecular Formula | C₁₈H₂₁NO |
| Molecular Weight | 267.37 g/mol |
| SMILES | CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Molecular Architecture & Theoretical Descriptors
The molecule’s behavior is governed by two distinct domains: the polar coordinating head (pyridine-carbonyl motif) and the non-polar lipophilic tail (hexyl chain).
Structural Diagram (Graphviz)
Figure 1: Structural modularity of 2-(4-Hexylbenzoyl)pyridine showing the separation of function between the chelating head and the solubilizing tail.
Electronic Properties[5]
-
Chelation Mode: The molecule acts as an
-bidentate ligand. The pyridine nitrogen and the carbonyl oxygen form a stable 5-membered chelate ring upon complexation with metal ions (e.g., Cu²⁺, Ni²⁺, Pd²⁺). -
Basicity (pKa): The carbonyl group at the 2-position is electron-withdrawing, which significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).
-
Estimated pKa: 2.5 – 3.0.
-
Implication: The ligand does not protonate easily in mildly acidic solutions, allowing it to remain effective as a neutral extractant in acidic feed streams.
-
Physicochemical Properties Profile
The following data synthesizes experimental baselines from the 2-benzoylpyridine class with calculated adjustments for the hexyl substituent.
Thermodynamic & Physical State
| Property | Value / Range | Mechanistic Insight |
| Physical State | Viscous Liquid or Low-Melting Solid | The hexyl chain disrupts the crystal lattice packing efficiency of the rigid benzoylpyridine core, likely lowering the melting point relative to the parent (MP: 42°C). |
| Melting Point | 25 – 35 °C (Est.)[2] | Proximity to room temperature suggests it may require warming to handle as a liquid. |
| Boiling Point | > 340 °C (at 760 mmHg) | High molecular weight and polarity of the ketone ensure low volatility. |
| Density | ~1.02 - 1.05 g/cm³ | Slightly denser than water due to the aromatic content, but the alkyl chain lowers it closer to unity. |
Solubility & Lipophilicity[2]
-
LogP (Octanol-Water Partition Coefficient):
-
Parent (2-benzoylpyridine): ~1.9[3]
-
Hexyl contribution (+6 carbons): ~ +3.0
-
Predicted LogP: 4.9 ± 0.3
-
-
Solubility Profile:
Application Note: A LogP of ~5.0 is ideal for industrial solvent extraction. It ensures the ligand remains in the organic phase with virtually no loss to the aqueous raffinate, improving process economics and environmental safety.
Spectroscopic Characterization
To validate the synthesis or purity of 2-(4-Hexylbenzoyl)pyridine, look for these diagnostic signals:
Nuclear Magnetic Resonance (¹H NMR)
-
Aliphatic Region (0.8 – 2.7 ppm):
-
Triplet at ~0.88 ppm (Terminal -CH₃).
-
Multiplets at 1.2 – 1.6 ppm (Internal methylene chain).
-
Triplet at ~2.7 ppm (Benzylic -CH₂- connected to the phenyl ring).
-
-
Aromatic Region (7.3 – 8.7 ppm):
-
Pyridine Ring: Four distinct protons. The proton adjacent to Nitrogen (H-6) typically appears most downfield (~8.6-8.7 ppm) as a doublet.
-
Benzene Ring: AA'BB' system. Two doublets (integrating 2H each) indicative of para-substitution.
-
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1660 – 1670 cm⁻¹ . The frequency is lower than typical ketones (1715 cm⁻¹) due to conjugation with both aromatic rings.
-
C-H Stretch (Aliphatic): 2850 – 2960 cm⁻¹ (Hexyl chain).
-
C=N / C=C (Aromatic): 1580 – 1600 cm⁻¹.
Functional Application: Solvent Extraction Mechanism
This compound is specifically valuable for the selective extraction of transition metals from acidic media.
Extraction Workflow
The ligand (L) dissolved in an organic diluent extracts a metal ion (M²⁺) from the aqueous phase, often accompanied by an anion (X⁻) to maintain charge neutrality (Solvation Mechanism), or via cation exchange if modified.
Mechanism Diagram (Graphviz):
Figure 2: Solvation extraction mechanism where the neutral ligand encapsulates the metal ion, rendering the complex lipophilic.
Synthesis & Experimental Protocol
Caution: Perform all reactions in a fume hood. Pyridine derivatives can be toxic and odorous.[6]
Protocol: Grignard Addition & Oxidation
This is a robust, two-step method ensuring high regioselectivity.
-
Step 1: Grignard Formation
-
Reagents: 1-Bromo-4-hexylbenzene, Magnesium turnings, THF (anhydrous).
-
Procedure: Generate (4-hexylphenyl)magnesium bromide in refluxing THF under Argon.
-
-
Step 2: Addition to Nitrile
-
Reagents: 2-Cyanopyridine.[2]
-
Procedure: Cool Grignard solution to 0°C. Add 2-cyanopyridine dropwise. The Grignard reagent attacks the nitrile carbon.
-
Hydrolysis: Quench with acidic water (HCl) to hydrolyze the intermediate imine salt to the ketone.
-
-
Step 3: Purification
-
Extract with Dichloromethane (DCM).
-
Wash with NaHCO₃ (sat) and Brine.
-
Dry over MgSO₄ and concentrate.
-
Purification: Silica gel chromatography (Eluent: Hexane/Ethyl Acetate 9:1).
-
References
-
Sigma-Aldrich. (n.d.). 2-Benzoylpyridine Product Specification. Retrieved from
-
BenchChem. (n.d.). 2-(4-Hexylbenzoyl)pyridine Structure and CAS Data. Retrieved from
-
The Good Scents Company. (n.d.). Physicochemical properties of 2-benzoylpyridine derivatives. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24891590, Phenyl(pyridin-2-yl)methanone. Retrieved from
-
MDPI. (2020). Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings. (Contextual reference for hexyl-pyridine solubility effects). Retrieved from
Sources
- 1. 2-(4-Hexylbenzoyl)pyridine|CAS: 898779-96-9|2-(4-Hexylbenzoyl)pyridine-百灵威 [jkchemical.com]
- 2. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
- 3. 2-benzoyl pyridine, 91-02-1 [thegoodscentscompany.com]
- 4. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4-benzoyl pyridine, 14548-46-0 [thegoodscentscompany.com]
- 6. byjus.com [byjus.com]
